tert-Butyl (3R,5R)-6-Chloro-5-hydroxy-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate is a chemical compound that features a tert-butyl ester group, a chlorine atom, and two hydroxyl groups on a hexanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate typically involves the esterification of the corresponding hexanoic acid derivative. One common method is the reaction of (3R,5R)-6-chloro-3,5-dihydroxyhexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate depends on its specific application. In the context of drug development, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved would be specific to the final active compound derived from this precursor.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate: Another tert-butyl ester with a cyano group instead of a chlorine atom.
Tert-butyl (3R,5R)-6-bromo-3,5-dihydroxyhexanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents. The specific arrangement of functional groups also makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C10H19ClO4 |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
FIKPWJZUGTVXCO-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@H](CCl)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.